

Unveiling the Empirical Formula of Boc-Glu(OcHex)-OH: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Boc-Glu(OcHex)-OH**

Cat. No.: **B558430**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, precision in molecular composition is paramount. This document provides a detailed analysis of the empirical formula for N- α -tert-Butoxycarbonyl-L-glutamic acid γ -cyclohexyl ester, commonly known as **Boc-Glu(OcHex)-OH**.

The molecular formula for **Boc-Glu(OcHex)-OH** is determined to be $C_{16}H_{27}NO_6$.^{[1][2]} To find the empirical formula, the subscripts of the molecular formula (16, 27, 1, 6) are reduced to their simplest whole-number ratio. In this case, the numbers do not share a common divisor greater than 1. Therefore, the empirical formula for **Boc-Glu(OcHex)-OH** is identical to its molecular formula.

Empirical Formula: $C_{16}H_{27}NO_6$

Physicochemical Properties

A summary of the key quantitative data for **Boc-Glu(OcHex)-OH** is presented below, offering a clear reference for experimental design and characterization.

Property	Value	Reference
Molecular Formula	$C_{16}H_{27}NO_6$	[1] [2]
Molecular Weight	329.39 g/mol	[1] [2]
Appearance	White to off-white powder	[3]
Melting Point	54-57 °C	
Assay Purity	≥98% (TLC)	
Storage Temperature	2-30°C	
CAS Number	73821-97-3	

Structural Determination

The molecular formula is derived by systematically identifying and summing the atomic constituents of the molecule's three primary components: the N-terminal Boc protecting group, the glutamic acid backbone, and the γ -cyclohexyl ester protecting group.

- Boc (tert-Butoxycarbonyl) Group: This group ($C_5H_9O_2$) protects the alpha-amino group of the glutamic acid.
- Glutamic Acid Core: The central amino acid structure contributes $C_5H_7NO_2$ to the final molecule after accounting for the loss of hydrogen atoms at the N-terminus and the side-chain carboxyl group.
- OcHex (Cyclohexyl Ester) Group: The side-chain carboxylic acid is protected as a cyclohexyl ester. This group ($C_6H_{11}O_2$) is formed by the esterification of the γ -carboxyl group with cyclohexanol.

Summing these components ($C_5H_9O_2 + C_5H_7NO_2 + C_6H_{11}O_2$) and accounting for shared atoms at the linkages yields the final molecular formula: $C_{16}H_{27}NO_6$.

Caption: Chemical structure of **Boc-Glu(OcHex)-OH**.

Experimental Protocol: Empirical Formula Verification

While the empirical formula is derived theoretically from the known molecular structure, its experimental verification is typically achieved through Elemental Analysis. This standard protocol provides the mass percentages of the constituent elements (Carbon, Hydrogen, Nitrogen), which are then used to calculate the simplest whole-number atomic ratio.

General Methodology for Elemental Analysis (Combustion Analysis)

- Sample Preparation: A precise, known mass of the purified, dry **Boc-Glu(OcHex)-OH** powder is weighed.
- Combustion: The sample is combusted in a furnace at high temperatures (typically \sim 1000°C) in the presence of excess pure oxygen. This process converts all carbon to carbon dioxide (CO₂), all hydrogen to water (H₂O), and all nitrogen to nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced back to N₂).
- Product Separation and Quantification: The combustion products flow through a series of traps.
 - Water vapor is absorbed by a trap containing a desiccant (e.g., magnesium perchlorate). The mass increase of this trap corresponds to the mass of H₂O produced.
 - Carbon dioxide is subsequently absorbed in a trap with a substance like sodium hydroxide on asbestos (Ascarite). The mass increase of this trap corresponds to the mass of CO₂ produced.
 - Nitrogen gas is typically measured by a thermal conductivity detector.
- Calculation:
 - From the masses of H₂O and CO₂, the masses of hydrogen and carbon in the original sample are calculated.
 - From the measurement of N₂, the mass of nitrogen is determined.

- The mass of oxygen is typically determined by subtracting the masses of C, H, and N from the total original sample mass.
- Formula Determination: The mass of each element is converted to moles. The mole ratios are then divided by the smallest value to obtain the simplest whole-number ratio, yielding the empirical formula.

For a compound to be considered pure, the experimentally determined percentages of C, H, and N must agree with the theoretical percentages calculated from the molecular formula ($C_{16}H_{27}NO_6$) to within $\pm 0.4\%$.

This compound serves as a critical building block in solid-phase peptide synthesis (SPPS), where the Boc and cyclohexyl ester groups provide orthogonal protection for the α -amino and γ -carboxyl functionalities, respectively, allowing for controlled, sequential assembly of peptide chains.^{[4][5]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. advancedchemtech.com [advancedchemtech.com]
- 2. scbt.com [scbt.com]
- 3. bocsci.com [bocsci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. aapep.bocsci.com [aapep.bocsci.com]
- To cite this document: BenchChem. [Unveiling the Empirical Formula of Boc-Glu(OcHex)-OH: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b558430#empirical-formula-of-boc-glu-ochex-oh>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com